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Compound of Interest

Compound Name:
7-(1-Piperazinyl)-isoquinoline

hydrochloride

CAS No.: 936643-78-6

Cat. No.: B565733 Get Quote

Executive Summary: The "Privileged" Scaffold
Isoquinoline alkaloids represent one of the most versatile "privileged structures" in medicinal

chemistry.[1] Defined by a benzene ring fused to a pyridine ring (benzo[c]pyridine), this scaffold

serves as the structural backbone for over 2,500 natural alkaloids (e.g., Berberine,

Sanguinarine, Papaverine) and synthetic drugs (e.g., Quinapril, Nelfinavir).

For drug development professionals, the isoquinoline moiety offers a unique balance of rigidity

and functionalization potential. It allows for precise interaction with biological targets ranging

from DNA G-quadruplexes to metabolic enzymes like AMPK. This guide moves beyond basic

pharmacology to detail the mechanistic causality, extraction protocols, and structural

optimization strategies required to translate these compounds from crude extracts to clinical

candidates.

Structural Activity Relationship (SAR) & Chemical
Foundation
The therapeutic efficacy of isoquinolines is dictated by the oxidation state of the nitrogen-

containing ring and specific substitution patterns.
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Isoquinoline (Fully Aromatic): Planar structure. High affinity for DNA intercalation (e.g.,

Berberine, Sanguinarine).

1,2,3,4-Tetrahydroisoquinoline (THIQ): Non-planar, flexible. Mimics the turn conformation of

peptides. Found in ACE inhibitors and multidrug resistance (MDR) modulators.

Key SAR Determinants
Position Modification Effect Therapeutic Implication

C1
Hydrophobic substitution

(Benzyl/Phenyl)

Increases potency in THIQ

derivatives (e.g., Solifenacin).

Critical for receptor binding.

N2 Quaternization (N+)

Increases water solubility but

limits membrane permeability

(blood-brain barrier). Common

in natural protoberberines.

C3 Carboxylation/Amidation

Enhances anticancer activity

by modulating p-glycoprotein

(P-gp) interaction.

C6/C7 Methoxy (-OCH3) substitution
Critical for antioxidant capacity

and metabolic stability.

Therapeutic Application I: Oncology & Apoptosis
Induction
Primary Agents: Sanguinarine, Berberine Mechanism: Multi-target cytotoxicity involving DNA

intercalation, Topoisomerase II inhibition, and ROS generation.

Mechanistic Causality
Sanguinarine (a benzophenanthridine alkaloid) acts as a "dirty drug" in the positive sense,

hitting multiple oncogenic nodes simultaneously.

ROS Generation: Sanguinarine depletes cellular glutathione (GSH), leading to an

accumulation of Reactive Oxygen Species (ROS).[2]
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Mitochondrial Dysfunction: ROS accumulation triggers the opening of the Mitochondrial

Permeability Transition Pore (MPTP), releasing Cytochrome c.

Caspase Cascade: Cytochrome c forms the apoptosome with Apaf-1, activating Caspase-9

and subsequently Caspase-3, executing cell death.

Pathway Visualization
The following diagram illustrates the dual-pathway activation (Intrinsic & Extrinsic) by

isoquinoline alkaloids.
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Figure 1: Isoquinoline-Mediated Apoptosis Signaling
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Caption: Sanguinarine triggers apoptosis via ROS-mediated mitochondrial damage and direct

DNA interaction.

Therapeutic Application II: Metabolic Regulation
Primary Agent: Berberine Mechanism: AMPK Activation via Mitochondrial Complex I Inhibition.

[3]

The "Metabolic Master Switch"
Berberine is often cited as a natural Metformin equivalent. However, the mechanism is specific:

Complex I Inhibition: Berberine accumulates in the mitochondria due to its positive charge,

inhibiting Respiratory Complex I.

ATP Depletion: This inhibition reduces ATP production, increasing the AMP:ATP ratio.

AMPK Activation: The high AMP levels allosterically activate AMP-activated protein kinase

(AMPK).

Downstream Effects: AMPK inhibits mTOR (reducing protein synthesis) and promotes

GLUT4 translocation to the plasma membrane, increasing glucose uptake independent of

insulin.

Figure 2: Berberine-Induced AMPK Activation Mechanism
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Caption: Berberine mimics caloric restriction by inhibiting Complex I, activating AMPK, and

driving glucose uptake.
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Technical Workflow: Isolation & Purification
Protocol
To study these compounds, high-purity isolation is required. The following Acid-Base Extraction

(Stas-Otto modification) is the industry standard for alkaloid recovery from plant matrices (e.g.,

Berberis vulgaris or Sanguinaria canadensis).

Reagents Required
Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (80%).

Acidifier: 5% Hydrochloric Acid (HCl).

Basifier: Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH 9-10.

Partition Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

Step-by-Step Protocol
Maceration: Grind dried plant material to a fine powder (mesh size 40-60). Soak in MeOH for

24-48 hours.

Filtration & Concentration: Filter the extract and evaporate solvent via rotary evaporator (<

45°C) to obtain a crude syrup.

Acidification: Re-dissolve syrup in 5% HCl.

Why? Alkaloids exist as salts in the plant or free bases.[4][5][6] Acid converts all alkaloids

into water-soluble hydrochloride salts.[6]

Defatting (Critical Step): Wash the acidic aqueous solution with Diethyl Ether or Hexane.

Why? Removes chlorophyll, lipids, and waxes. The alkaloids remain in the water layer (as

salts).[4][5] Discard the organic layer.

Basification: Adjust the aqueous layer to pH 9-10 using NH₄OH.
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Why? Converts alkaloid salts back into hydrophobic free bases. The solution will turn

cloudy (precipitation).

Extraction: Extract the basic aqueous solution with Chloroform (x3).

Why? Free base alkaloids migrate into the Chloroform layer.

Purification: Dry Chloroform layer over Anhydrous Na₂SO₄ and evaporate. Recrystallize

using MeOH/Ether.

Figure 3: Acid-Base Alkaloid Extraction Workflow
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Caption: The Stas-Otto method utilizes pH switching to separate alkaloids from lipids and plant

debris.

Challenges & Future Directions
While promising, isoquinoline development faces the "Brick Dust" challenge.

Bioavailability: Many natural isoquinolines (like Berberine) form rigid crystal lattices with poor

water solubility and low intestinal absorption (<5%).

Toxicity: Quaternary benzophenanthridines (Sanguinarine) can intercalate into normal DNA,

narrowing the therapeutic window.

Current Solutions:

Nanocarriers: Encapsulation in liposomes or polymeric nanoparticles to improve

bioavailability.

Structural Modification: Hydrogenation of the C3-C4 double bond (creating THIQs) to

increase flexibility and reduce non-specific DNA binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b565733#potential-therapeutic-applications-of-
isoquinoline-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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